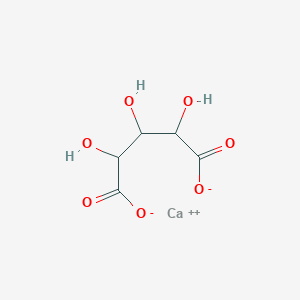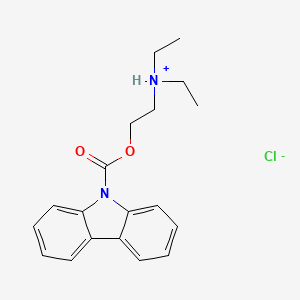
2-(Dimethylamino)ethyl o-(hexyloxy)carbanilate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl o-(hexyloxy)carbanilate hydrochloride is a bioactive chemical compound known for its diverse applications in scientific research. It is a derivative of carbanilic acid and is characterized by the presence of a dimethylaminoethyl group and a hexyloxy group attached to the carbanilate moiety. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl o-(hexyloxy)carbanilate hydrochloride typically involves the esterification of carbanilic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting ester is then reacted with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(Dimethylamino)ethyl o-(hexyloxy)carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-(Dimethylamino)ethyl o-(hexyloxy)carbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a tool for probing cellular mechanisms.
Industry: The compound is used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 2-(Dimethylamino)ethyl o-(hexyloxy)carbanilate hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The hexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)ethyl acrylate
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl methacrylate
Uniqueness
2-(Dimethylamino)ethyl o-(hexyloxy)carbanilate hydrochloride is unique due to the presence of both the dimethylaminoethyl and hexyloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it particularly versatile for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
68097-60-9 |
|---|---|
分子式 |
C17H29ClN2O3 |
分子量 |
344.9 g/mol |
IUPAC名 |
2-[(2-hexoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-5-6-9-13-21-16-11-8-7-10-15(16)18-17(20)22-14-12-19(2)3;/h7-8,10-11H,4-6,9,12-14H2,1-3H3,(H,18,20);1H |
InChIキー |
PFVOCZUEKVRNDG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
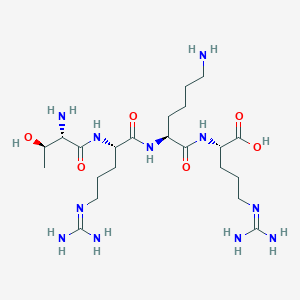

![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
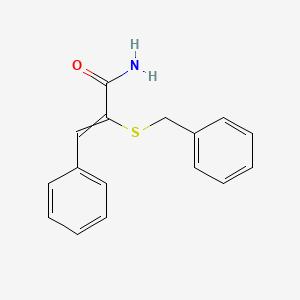
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)

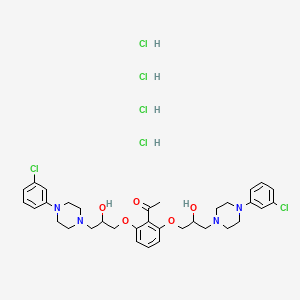
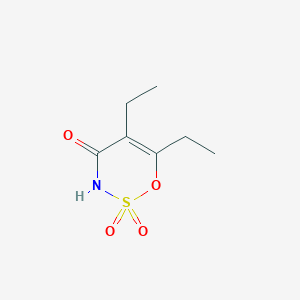
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)

![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
